(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylmethoxy group, and a dihydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The fluorophenyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions.
Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions using appropriate reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the fluorophenyl or phenylmethoxy groups.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a cholesterol absorption inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a cholesterol absorption inhibitor, it may interact with proteins involved in cholesterol transport and metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one include other azetidinones and β-lactams. These compounds share the four-membered lactam ring but differ in their substituents and specific biological activities. For example:
4-Phenyl-2-azetidinone: This compound has a phenyl group instead of the more complex substituents found in the target compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBFPMGACCTOE-DNVJHFABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432087 |
Source
|
Record name | CTK4E8729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221349-56-0 |
Source
|
Record name | CTK4E8729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.